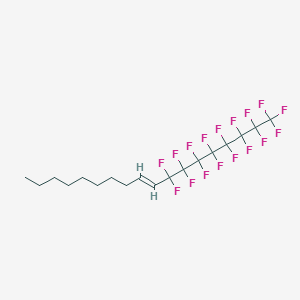
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene, also known as HFO-1234yf, is a fluorinated olefin compound that has gained significant attention in the scientific community due to its potential as a replacement for hydrofluorocarbons (HFCs) in refrigeration and air conditioning systems. HFO-1234yf is a low global warming potential (GWP) refrigerant, which means it has a significantly lower impact on the environment than traditional HFCs.
Mecanismo De Acción
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene works by absorbing heat from the surrounding environment and releasing it elsewhere. This process is facilitated by the refrigeration system, which compresses and expands the refrigerant to move heat from one place to another.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene. However, studies have shown that it has low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has several advantages as a refrigerant in lab experiments. It has a low GWP and is not expected to contribute significantly to global warming. Additionally, it has low toxicity and flammability, making it a safer alternative to traditional refrigerants. However, one limitation is that it may not be compatible with all refrigeration systems, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene. One area of focus is on optimizing its performance in refrigeration systems to improve efficiency and reduce energy consumption. Additionally, there is a need for further research on its long-term environmental impact and compatibility with different refrigeration systems. Finally, there is potential for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene to be used in other applications beyond refrigeration, such as in heat pumps and air conditioning systems.
Métodos De Síntesis
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene involves the reaction of 2,3,3,3-tetrafluoropropene with trifluoroacetic acid in the presence of a catalyst. The process is relatively simple and has a high yield, making it a cost-effective method for large-scale production.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has been extensively studied for its potential as a refrigerant in various applications. It has been shown to have similar thermodynamic properties to traditional HFCs, making it a viable replacement option. Additionally, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has a low toxicity and flammability, making it a safer alternative.
Propiedades
Número CAS |
113999-61-4 |
|---|---|
Nombre del producto |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene |
Fórmula molecular |
C18H19F17 |
Peso molecular |
558.3 g/mol |
Nombre IUPAC |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadec-9-ene |
InChI |
InChI=1S/C18H19F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h9-10H,2-8H2,1H3/b10-9+ |
Clave InChI |
YDKKPMDGMXMFMV-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-9-octadecene F8H8E hydrocarbon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



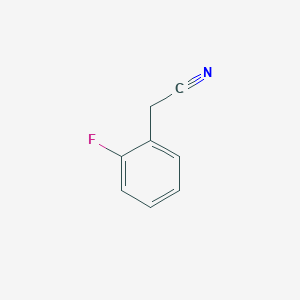
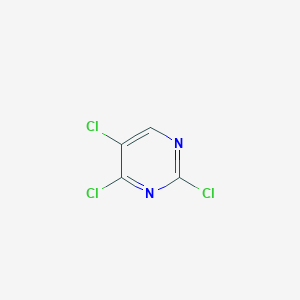
![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)
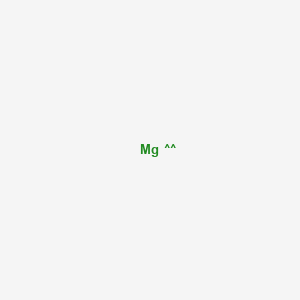
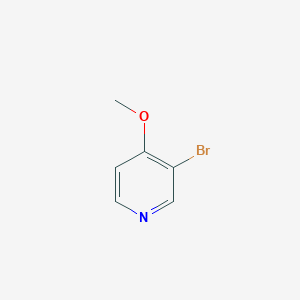
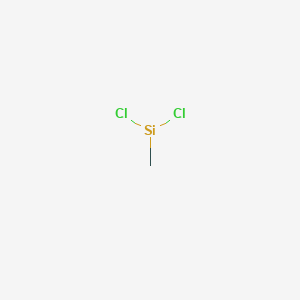
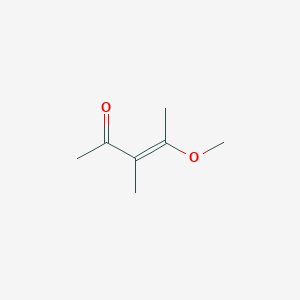
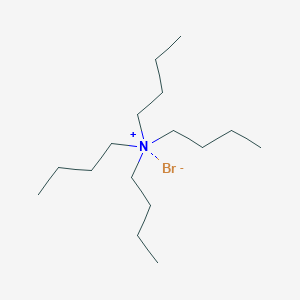
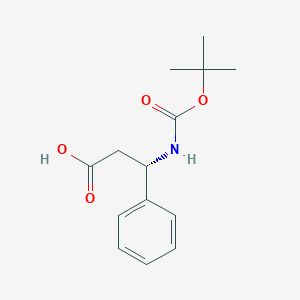
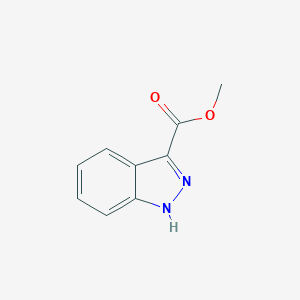
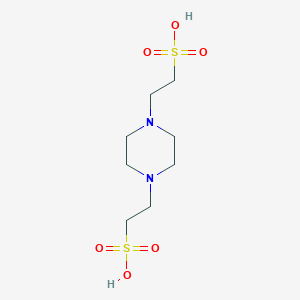
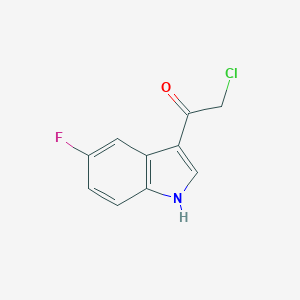

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)